2-Methyl-3-[4-(propan-2-yloxy)phenyl]propanoic acid
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Overview
Description
2-Methyl-3-[4-(propan-2-yloxy)phenyl]propanoic acid is an organic compound with a complex structure that includes a propanoic acid backbone substituted with a methyl group and a phenyl ring bearing a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[4-(propan-2-yloxy)phenyl]propanoic acid typically involves multiple steps, starting with the preparation of the phenyl ring substituted with a propan-2-yloxy group. This can be achieved through a nucleophilic substitution reaction where a phenol reacts with isopropyl bromide in the presence of a base. The resulting intermediate is then subjected to Friedel-Crafts acylation to introduce the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-[4-(propan-2-yloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
2-Methyl-3-[4-(propan-2-yloxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(propan-2-yloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
2-(4-Methylphenyl)propanoic acid: Shares a similar propanoic acid backbone but lacks the propan-2-yloxy group.
3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of the propan-2-yloxy group.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Similar structure but with an amino group and ester functionality.
Uniqueness: 2-Methyl-3-[4-(propan-2-yloxy)phenyl]propanoic acid is unique due to the presence of the propan-2-yloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-12-6-4-11(5-7-12)8-10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) |
InChI Key |
HTBSLZSNTGXDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(C)C(=O)O |
Origin of Product |
United States |
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